molecular formula C7H8N4S2 B184329 5-Pyrimidinecarbonitrile, 4-amino-2,6-bis(methylthio)- CAS No. 98277-53-3

5-Pyrimidinecarbonitrile, 4-amino-2,6-bis(methylthio)-

Cat. No. B184329
CAS RN: 98277-53-3
M. Wt: 212.3 g/mol
InChI Key: UMLJRQHCHCJUKT-UHFFFAOYSA-N
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Description

5-Pyrimidinecarbonitrile, 4-amino-2,6-bis(methylthio)- is a heterocyclic organic compound that is widely used in scientific research. It has a molecular formula of C9H10N4S2 and a molecular weight of 242.33 g/mol. This compound is an important building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.

Mechanism Of Action

The mechanism of action of 5-Pyrimidinecarbonitrile, 4-amino-2,6-bis(methylthio)- is not well understood. However, it is believed to act by inhibiting certain enzymes or proteins in the body, which can lead to various biochemical and physiological effects.

Biochemical And Physiological Effects

5-Pyrimidinecarbonitrile, 4-amino-2,6-bis(methylthio)- has been shown to have various biochemical and physiological effects. It has been found to have anti-cancer, anti-inflammatory, and anti-viral properties. Additionally, it has been shown to have antioxidant and neuroprotective effects.

Advantages And Limitations For Lab Experiments

The advantages of using 5-Pyrimidinecarbonitrile, 4-amino-2,6-bis(methylthio)- in lab experiments include its availability, low cost, and ease of synthesis. However, its limitations include its potential toxicity and the need for careful handling and disposal.

Future Directions

There are many potential future directions for the use of 5-Pyrimidinecarbonitrile, 4-amino-2,6-bis(methylthio)- in scientific research. One potential direction is the development of new anti-cancer drugs based on its chemical structure. Another potential direction is the development of materials with improved properties for optoelectronics and catalysis. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas, such as neurodegenerative diseases and cardiovascular disorders.
In conclusion, 5-Pyrimidinecarbonitrile, 4-amino-2,6-bis(methylthio)- is an important building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. It has been extensively used in scientific research due to its unique chemical properties and potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas.

Synthesis Methods

The synthesis of 5-Pyrimidinecarbonitrile, 4-amino-2,6-bis(methylthio)- can be achieved through a variety of methods. One of the most commonly used methods is the reaction of 4-amino-2,6-bis(methylthio)pyrimidine with cyanogen chloride. This reaction yields 5-Pyrimidinecarbonitrile, 4-amino-2,6-bis(methylthio)- in good yield and high purity.

Scientific Research Applications

5-Pyrimidinecarbonitrile, 4-amino-2,6-bis(methylthio)- has been extensively used in scientific research due to its unique chemical properties. It is commonly used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It has been used as a precursor for the synthesis of anti-cancer drugs, anti-inflammatory agents, and anti-viral drugs. Additionally, it has been used in the synthesis of materials with potential applications in optoelectronics and catalysis.

properties

CAS RN

98277-53-3

Product Name

5-Pyrimidinecarbonitrile, 4-amino-2,6-bis(methylthio)-

Molecular Formula

C7H8N4S2

Molecular Weight

212.3 g/mol

IUPAC Name

4-amino-2,6-bis(methylsulfanyl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C7H8N4S2/c1-12-6-4(3-8)5(9)10-7(11-6)13-2/h1-2H3,(H2,9,10,11)

InChI Key

UMLJRQHCHCJUKT-UHFFFAOYSA-N

SMILES

CSC1=NC(=NC(=C1C#N)N)SC

Canonical SMILES

CSC1=NC(=NC(=C1C#N)N)SC

Origin of Product

United States

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